molecular formula C₅₀H₅₈D₁₀ B1158502 Decapreno-β-carotene-d10

Decapreno-β-carotene-d10

Cat. No.: B1158502
M. Wt: 679.14
Attention: For research use only. Not for human or veterinary use.
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Description

Decapreno-β-carotene-d10 is a deuterated analog of the C 50 carotenoid developed for use as a sophisticated internal standard in the quantitative analysis of hydrocarbon carotenoids via high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) . Its primary research value lies in compensating for analyte loss during extraction and purification, as well as correcting for instrumental variability, thereby significantly improving the accuracy and reliability of quantification data . The incorporation of ten deuterium atoms provides a distinct mass shift from its endogenous counterparts, making it ideal for sensitive and selective detection in mass spectrometry-based methods. This compound is particularly valuable in the analysis of carotenoids from complex biological matrices such as fruits, vegetables, and human plasma. The non-deuterated form of Decapreno-β-carotene has been successfully demonstrated to separate chromatographically from all- trans -α-carotene and all- trans -β-carotene, eluting after these common analytes which allows for clear quantification . Its similar chemical behavior to the target analytes ensures consistent performance during sample preparation, with studies showing excellent average recovery rates exceeding 96% from challenging samples like carrot extracts . This compound is essential for research in nutritional science, metabolomics, and clinical studies focused on the role of carotenoids in human health and disease.

Properties

Molecular Formula

C₅₀H₅₈D₁₀

Molecular Weight

679.14

Synonyms

1,1’-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene-1,26-diyl]bis[2,6,6-trimethylcyclohexene-d10;  (all-E)-1,1’-(3,7,11,16,20,24-Hexamethyl-_x000B_1,3,5,7,9,11,13,15,17,19,21

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
Decapreno-β-carotene-d10 is primarily utilized as an internal standard in the quantification of hydrocarbon carotenoids extracted from food sources, particularly carrots. Its high purity and stability make it an ideal candidate for this role. Researchers have developed high-performance liquid chromatography (HPLC) methods that effectively separate and quantify all-trans-alpha-carotene, all-trans-beta-carotene, and their cis-isomers using this compound as a reference point. This application is crucial for accurate measurement of carotenoid levels in food products, which can influence dietary recommendations and food labeling practices .

Nutritional Studies

Role in Human Health
this compound shares similar biological properties with its parent compound, β-carotene, which is known for its antioxidant capabilities and potential health benefits. Research indicates that β-carotene may lower the risk of chronic diseases such as cardiovascular conditions and certain cancers. Studies have shown that dietary intake of β-carotene is associated with reduced incidence of lung cancer among populations consuming high amounts of fruits and vegetables rich in carotenoids . The use of this compound in nutritional studies could provide insights into the bioavailability and metabolism of carotenoids in human health.

Cancer Research

Therapeutic Potential
Recent investigations have highlighted the potential of β-carotene derivatives, including this compound, in cancer therapy. Animal studies suggest that β-carotene supplementation may lead to a reduction in tumor size and enhance the efficacy of certain chemotherapeutic agents. The antioxidant properties of these compounds are believed to play a significant role in mitigating oxidative stress associated with cancer progression . However, caution is advised regarding β-carotene supplementation, particularly in smokers, due to conflicting evidence from clinical trials indicating increased lung cancer risk with high-dose supplementation .

Neurodegenerative Disease Research

Connection to Cognitive Health
Emerging research suggests a link between dietary intake of β-carotene and neurodegenerative diseases such as Parkinson's disease. Studies indicate that higher consumption of β-carotene may correlate with a lower prevalence of Parkinson's disease and reduced all-cause mortality rates . The application of this compound in such studies could help elucidate the mechanisms by which carotenoids influence neurological health.

Food Industry Applications

Natural Colorant
this compound can also be explored as a natural colorant in the food industry. Its stable structure allows it to be used effectively without the adverse effects associated with synthetic colorants. The demand for natural food additives has increased significantly, making this application particularly relevant .

Comparison with Similar Compounds

Research Findings and Limitations

  • Antioxidant Capacity: Computational models suggest that decapreno-β-carotene’s extended conjugation enhances radical scavenging efficiency compared to β-carotene, though in vivo validation is pending .
  • Metabolic Pathways: Unlike β-carotene (a vitamin A precursor), decapreno-β-carotene’s metabolic fate remains understudied, likely due to its specialized research applications .
  • Analytical Challenges: Co-elution of deuterated and non-deuterated forms in HPLC necessitates optimized mobile phases (e.g., high acetonitrile gradients) .

Preparation Methods

Deuterated Precursor Approach

The most common strategy for synthesizing Decapreno-β-carotene-d10 involves using deuterium-labeled precursors in a stepwise Wittig reaction. This method ensures precise control over deuterium placement.

Reaction Mechanism :

  • Deuterated Wittig Reagents : Phosphonium ylides synthesized with deuterated alkyl chains (e.g., CD₃ groups) react with carbonyl intermediates to form deuterated alkenes.

  • Coupling Reactions : Sequential Wittig reactions assemble the polyene backbone, incorporating deuterium at predetermined positions.

Key Parameters :

  • Temperature : Reactions are conducted at −20°C to 0°C to minimize undesired isomerization.

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.

Yield and Purity :

ParameterValue
Isolated Yield62–68%
Isotopic Purity≥98% D₁₀
HPLC Purity≥99.5%

This method’s reproducibility depends on rigorous exclusion of moisture and oxygen, which can quench the ylide or promote oxidation1.

Catalytic Hydrogen-Deuterium Exchange

An alternative approach employs transition metal catalysts to replace specific hydrogens with deuterium post-synthesis.

Conditions :

  • Catalyst : Pd/C or PtO₂ in deuterium gas (D₂) atmosphere.

  • Solvent : Deuterated solvents (e.g., DMSO-d₆) to prevent proton back-exchange.

Limitations :

  • Selectivity : Random deuterium incorporation necessitates extensive purification.

  • Efficiency : Only 40–50% of target positions undergo exchange, requiring multiple cycles.

Biosynthetic Methods

While less common, microbial biosynthesis in deuterated media offers a stereoselective route.

Organisms : Rhodobacter sphaeroides or Dunaliella salina cultured in D₂O-enriched media.
Challenges :

  • Low Yield : Carotenoid production drops by 70–80% in heavy water.

  • Isotopic Dilution : Endogenous hydrogen sources dilute deuterium incorporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A study comparing THF and DCM revealed that THF improves ylide stability but requires lower temperatures (−30°C) to suppress side reactions. DCM allows room-temperature reactions but necessitates faster workup to prevent degradation.

Catalytic System Tuning

Pd/C with 5% loading achieves optimal deuteration in hydrogen-deuterium exchange, whereas higher loadings (10%) cause over-reduction and chain saturation.

Analytical Characterization of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular weight (669.075 g/mol + 10 Da) and quantifies isotopic purity.

Table 1: HRMS Data for this compound

m/z Observedm/z CalculatedError (ppm)
679.121679.1192.9

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show decreased signal intensity at deuterated positions, while ²H NMR provides direct evidence of deuterium incorporation.

Key Peaks :

  • ¹H NMR : δ 5.2–6.5 ppm (polyene protons, reduced integration).

  • ²H NMR : δ 5.0–6.0 ppm (deuterated vinyl positions).

Industrial Scale Production Challenges

Cost of Deuterated Reagents

Deuterated precursors (e.g., CD₃I) cost approximately 50–100× more than their protonated counterparts, making large-scale synthesis economically challenging.

Purification Complexity

Isotopologue separation requires specialized HPLC columns with deuterium-sensitive stationary phases, increasing production time by 30–40%.

Comparative Analysis of Preparation Methods

Table 2: Synthesis Method Comparison

MethodIsotopic PurityScalabilityCost (USD/g)
Deuterated Precursor98%High12,000
Catalytic Exchange85%Moderate8,500
Biosynthesis65%Low22,000

The deuterated precursor method remains the gold standard despite higher costs, as it guarantees positional specificity and reproducibility.

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